![molecular formula C17H14N2O3 B8284080 [1,1'-Biphenyl]-4-carboxylicacid,2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)-](/img/structure/B8284080.png)
[1,1'-Biphenyl]-4-carboxylicacid,2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)-
Overview
Description
2’-Methyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-carboxylic acid is a heterocyclic compound that features a biphenyl core substituted with a carboxylic acid group and a 1,3,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-carboxylic acid typically involves the formation of the oxadiazole ring followed by its attachment to the biphenyl core. One common method involves the reaction of methyl carbazates with aldehydes under oxidative cyclization conditions . The reaction conditions often include the use of iodine as a catalyst and a suitable solvent such as acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2’-Methyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl core or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the biphenyl core or the oxadiazole ring.
Scientific Research Applications
2’-Methyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as an anti-infective agent.
Material Science: Its unique properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2’-Methyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the substitution pattern and the attached functional groups.
Biphenyl Carboxylic Acids: Compounds with a biphenyl core and a carboxylic acid group, but without the oxadiazole ring.
Uniqueness
2’-Methyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-carboxylic acid is unique due to the combination of the biphenyl core, the carboxylic acid group, and the 1,3,4-oxadiazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C17H14N2O3 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
4-[2-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic acid |
InChI |
InChI=1S/C17H14N2O3/c1-10-9-14(16-19-18-11(2)22-16)7-8-15(10)12-3-5-13(6-4-12)17(20)21/h3-9H,1-2H3,(H,20,21) |
InChI Key |
IYUWPABGJRYIQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=C(O2)C)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol](/img/structure/B8283998.png)
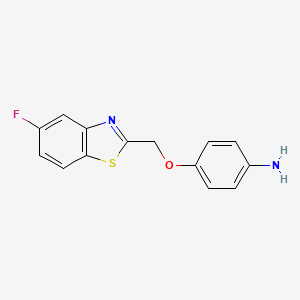
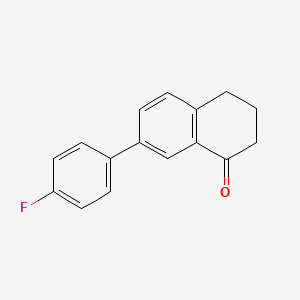
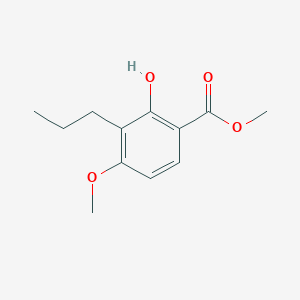
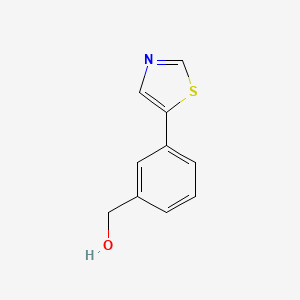
![5,5-Diethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid](/img/structure/B8284039.png)
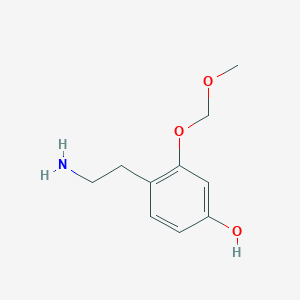
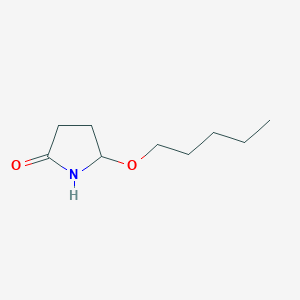


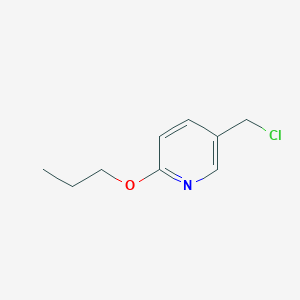
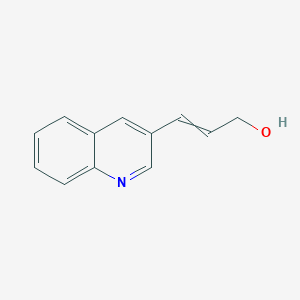
![1-[2-Amino-3-chloro-4-(2,2-dimethoxy-ethoxy)-phenyl]-ethanone](/img/structure/B8284102.png)

